molecular formula C10H12N2O3 B8720184 6-(Isopropylcarbamoyl)nicotinic acid

6-(Isopropylcarbamoyl)nicotinic acid

货号: B8720184
分子量: 208.21 g/mol
InChI 键: BHXPNDHJIKIYHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Isopropylcarbamoyl)nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of 6-(Isopropylcarbamoyl)nicotinic Acid

The synthesis of this compound can be achieved through a straightforward method involving the reaction of nicotinic acid with isopropyl carbamate. The process typically employs mild conditions, making it suitable for large-scale production. A notable synthetic route involves the use of a one-step Minisci reaction, which has been shown to yield high amounts of the target compound efficiently .

Antimycobacterial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimycobacterial properties. Specifically, compounds that modulate the activity of nicotinamidase (PncA) in Mycobacterium tuberculosis have been studied for their ability to hydrolyze nicotinamide into nicotinic acid, thereby contributing to the NAD+ salvage pathway essential for bacterial survival .

Cardiovascular Benefits

Nicotinic acid and its derivatives are recognized for their lipid-modulating effects. Studies have shown that higher intake levels of niacin can lead to reduced risks of cardiovascular diseases and overall mortality. This suggests that this compound may possess similar benefits, potentially improving lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .

Treatment of Dyslipidemia

Nicotinic acid has long been used as a treatment for dyslipidemia due to its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol. The derivative this compound could enhance these effects with potentially fewer side effects compared to traditional nicotinic acid formulations .

Vascular Health

Research has indicated that derivatives like this compound may improve peripheral circulation and have vasodilatory effects. This is particularly relevant in conditions such as Raynaud's disease and other circulatory disorders where improved blood flow is necessary .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of nicotinic acid derivatives:

  • A clinical trial demonstrated that patients receiving a formulation containing nicotinic acid showed significant improvements in lipid profiles compared to those receiving placebo treatments .
  • Another study highlighted the reduced flushing side effects associated with specific formulations of nicotinic acid derivatives, indicating better patient compliance and therapeutic outcomes .

Summary Table of Applications

Application AreaDescription
Antimycobacterial ActivityModulation of PncA activity in Mycobacterium tuberculosis
Cardiovascular BenefitsReduction in cardiovascular disease risk through lipid modulation
Treatment of DyslipidemiaLowering LDL cholesterol and triglycerides; raising HDL cholesterol
Vascular HealthImprovement in peripheral circulation; potential treatment for circulatory disorders

属性

分子式

C10H12N2O3

分子量

208.21 g/mol

IUPAC 名称

6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI 键

BHXPNDHJIKIYHM-UHFFFAOYSA-N

规范 SMILES

CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O

产品来源

United States

Synthesis routes and methods

Procedure details

250 mg of 5-(methoxycarbonyl)picolinic acid was coupled to isopropylamine via Procedure G. Crude methyl 6-(isopropylcarbamoyl)nicotinate was hydrolyzed via Procedure M to yield 227 mg of 6-(isopropylcarbamoyl)nicotinic acid. 60 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 6-(isopropylcarbamoyl)nicotinic acid via Procedure G. The crude product was purified by reverse phase HPLC to yield N5-(4-chloro-3-(pyridin-2-yl)phenyl)-N2-isopropylpyridine-2,5-dicarboxamide. MS (Q1) 395.1 (M)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。